

physical and chemical properties of 11-Dodecyn-4-one, 1-(acetyloxy)-

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Compound of Interest

Compound Name: 11-Dodecyn-4-one, 1-(acetyloxy)-

Cat. No.: B12534865

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An In-depth Technical Guide to 11-Dodecyn-4-one, 1-(acetyloxy)-

Disclaimer: The compound **11-Dodecyn-4-one, 1-(acetyloxy)-** is not a widely documented chemical entity in scientific literature. Consequently, this guide is a theoretical exploration of its properties, synthesis, and potential biological interactions, based on established principles of organic chemistry and pharmacology. The data and protocols presented herein are predictive and illustrative.

Introduction

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and general experimental protocols for the characterization of **11-Dodecyn-4-one, 1-(acetyloxy)-**. This molecule possesses several key functional groups: a terminal alkyne, a ketone, and an acetate ester. This combination suggests potential for a range of chemical transformations and biological activities. The terminal alkyne can participate in click chemistry and other coupling reactions, the ketone offers a site for nucleophilic attack, and the acetyloxy group can be hydrolyzed or act as a leaving group. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel alkynone derivatives.

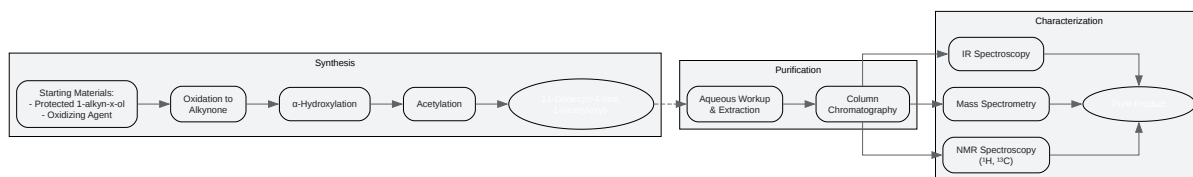
Predicted Physical and Chemical Properties

Quantitative data for **11-Dodecyn-4-one, 1-(acetyloxy)-** is not available in public databases. The following table summarizes predicted properties based on its chemical structure and comparison with analogous compounds.

Property	Predicted Value
Molecular Formula	C ₁₄ H ₂₀ O ₃
Molecular Weight	236.31 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~300-320 °C (at 760 mmHg)
Melting Point	Not Applicable (predicted to be liquid at room temperature)
Density	~0.98 g/cm ³
Solubility	Soluble in most organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water.
pKa (most acidic proton)	~25 (for the terminal alkyne proton)

Hypothetical Synthesis and Characterization Workflow

The synthesis of **11-Dodecyn-4-one, 1-(acetyloxy)-** can be envisioned through a multi-step process. A plausible route involves the creation of a key intermediate, an α -hydroxy ketone, followed by acetylation. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.



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Caption: A logical workflow for the synthesis, purification, and characterization of **11-Dodecyn-4-one, 1-(acetyloxy)-**.

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis and characterization of **11-Dodecyn-4-one, 1-(acetyloxy)-**.

Protocol 1: Synthesis of an α -Acetoxy Ketone from a Ketone

This protocol is adapted from a general method for the α -acetoxylation of ketones.

Materials:

- A suitable ketone precursor (e.g., 11-Dodecyn-4-one)
- Iodobenzene (catalyst)
- Acetic anhydride
- 30% Aqueous hydrogen peroxide (oxidant)

- Boron trifluoride diethyl etherate (promoter)
- Dichloromethane (solvent)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate (eluent)

Procedure:

- To a solution of the ketone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add iodobenzene (0.2 mmol) and acetic anhydride (2.0 mmol).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add boron trifluoride diethyl etherate (1.2 mmol), followed by the dropwise addition of 30% aqueous hydrogen peroxide (2.0 mmol).
- Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure α -acetoxy ketone.

Protocol 2: Characterization of the Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl_3). Expected signals would include a singlet for the acetyl protons (~ 2.1 ppm), a multiplet for the protons adjacent to the carbonyl and acetate groups, a triplet for the terminal alkyne proton (~ 1.9 ppm), and other signals corresponding to the alkyl chain.
- ^{13}C NMR: A ^{13}C NMR spectrum in CDCl_3 would be expected to show signals for the ketone carbonyl (~ 200 ppm), the ester carbonyl (~ 170 ppm), the acetyl methyl group (~ 21 ppm), the two sp-hybridized carbons of the alkyne (~ 83 and ~ 69 ppm), and the carbons of the dodecynyl chain.

Infrared (IR) Spectroscopy:

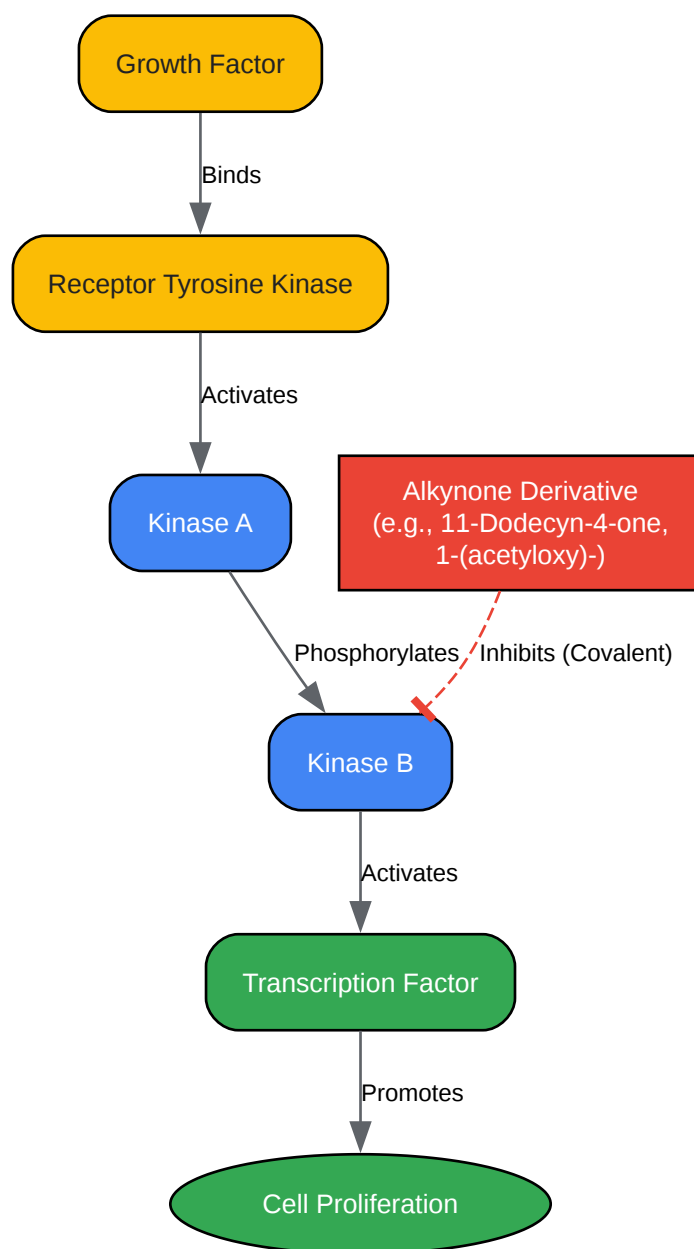
- Acquire an IR spectrum of the neat liquid product. Key characteristic peaks would be expected for the alkyne C-H stretch ($\sim 3300\text{ cm}^{-1}$), the $\text{C}\equiv\text{C}$ stretch ($\sim 2120\text{ cm}^{-1}$), the ester C=O stretch ($\sim 1745\text{ cm}^{-1}$), and the ketone C=O stretch ($\sim 1720\text{ cm}^{-1}$).

Mass Spectrometry (MS):

- Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula. The expected exact mass for $\text{C}_{14}\text{H}_{20}\text{O}_3$ would be calculated and compared to the experimental value. Fragmentation patterns could also provide structural information.

Potential Biological Activity: A Hypothetical Signaling Pathway

Molecules containing reactive functional groups like ynones are often investigated as potential inhibitors of enzymes, such as kinases, through covalent modification of active site residues. The following diagram illustrates a hypothetical scenario where an alkynone derivative could act as an inhibitor of a generic kinase signaling pathway.



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Caption: A hypothetical kinase signaling pathway inhibited by an alkynone derivative.

In this speculative pathway, the alkynone derivative could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of "Kinase B," thereby irreversibly inhibiting its function and blocking the downstream signaling cascade that leads to cell proliferation. This makes such compounds interesting candidates for anticancer drug discovery. Further research, including in vitro enzyme assays and cell-based studies, would be necessary to validate any such proposed biological activity.

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